Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate
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Overview
Description
Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a 4-bromophenyl and an oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate typically involves the reaction of dimethyl phosphite with 4-bromobenzaldehyde under specific conditions. One common method includes the use of a base such as triethylamine in a solvent like toluene, with the reaction carried out at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or copper may be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The oxoethyl group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The phosphonate group can participate in coupling reactions with aryl halides
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted phosphonates, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Utilized in the synthesis of novel materials with unique properties
Mechanism of Action
The mechanism by which dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate exerts its effects involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. The bromophenyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl [2-(4-chlorophenyl)-2-oxoethyl]phosphonate
- Dimethyl [2-(4-fluorophenyl)-2-oxoethyl]phosphonate
- Dimethyl [2-(4-methylphenyl)-2-oxoethyl]phosphonate
Uniqueness
Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate is unique due to the presence of the bromine atom, which can be selectively substituted, providing a versatile platform for further functionalization. This makes it particularly valuable in synthetic chemistry and drug development .
Properties
CAS No. |
57057-08-6 |
---|---|
Molecular Formula |
C10H12BrO4P |
Molecular Weight |
307.08 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-dimethoxyphosphorylethanone |
InChI |
InChI=1S/C10H12BrO4P/c1-14-16(13,15-2)7-10(12)8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 |
InChI Key |
KRKGGCLXJILZNO-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC(=O)C1=CC=C(C=C1)Br)OC |
Origin of Product |
United States |
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